molecular formula C5H13O3PS B13754380 O,O-Diethyl S-methyl phosphorothioate CAS No. 2404-05-9

O,O-Diethyl S-methyl phosphorothioate

Cat. No.: B13754380
CAS No.: 2404-05-9
M. Wt: 184.20 g/mol
InChI Key: GWEDODYYNURODY-UHFFFAOYSA-N
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Description

O,O-Diethyl S-methyl phosphorothioate is an organophosphorus compound with the molecular formula C5H13O3PS. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various pesticides and insecticides. This compound is known for its role in the agricultural industry, where it contributes to the production of chemicals that protect crops from pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Diethyl S-methyl phosphorothioate can be synthesized through the reaction of diethyl phosphite with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where diethyl phosphite and methyl iodide are combined in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl S-methyl phosphorothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form diethyl phosphite and methyl sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

O,O-Diethyl S-methyl phosphorothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Diethyl S-methyl phosphorothioate involves its interaction with cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can cause various physiological effects, including muscle paralysis and respiratory failure. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

    Diazinon: O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate.

    Malathion: O,O-Dimethyl S-[1,2-dicarbethoxyethyl] phosphorodithioate.

    Parathion: O,O-Diethyl O-p-nitrophenyl phosphorothioate.

Uniqueness

O,O-Diethyl S-methyl phosphorothioate is unique in its specific structure and reactivity. Unlike other similar compounds, it has a distinct methyl group attached to the sulfur atom, which influences its chemical behavior and biological activity. This structural difference makes it a valuable intermediate in the synthesis of various pesticides and insecticides, offering specific advantages in terms of reactivity and selectivity .

Properties

CAS No.

2404-05-9

Molecular Formula

C5H13O3PS

Molecular Weight

184.20 g/mol

IUPAC Name

1-[ethoxy(methylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C5H13O3PS/c1-4-7-9(6,10-3)8-5-2/h4-5H2,1-3H3

InChI Key

GWEDODYYNURODY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SC

Origin of Product

United States

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